molecular formula C18H21NO4S B11061901 N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide

N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide

Cat. No.: B11061901
M. Wt: 347.4 g/mol
InChI Key: LZPYQXPKDARQMC-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide is a chemical compound with the molecular formula C18H21NO4S and a molecular weight of 347.42864 g/mol . This compound features a 1,3-dioxane ring attached to a phenyl group, which is further connected to an ethylbenzenesulfonamide moiety. The presence of the 1,3-dioxane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide typically involves the formation of the 1,3-dioxane ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst to form the 1,3-dioxane ring . This intermediate is then reacted with a phenyl group and further functionalized to introduce the ethylbenzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid and solvents like toluene are commonly employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The 1,3-dioxane ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group may also play a role in binding to active sites of proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide is unique due to its specific combination of the 1,3-dioxane ring and the ethylbenzenesulfonamide moiety. This combination imparts distinct chemical properties and potential biological activities, making it valuable for various applications .

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

N-[3-(1,3-dioxan-2-yl)phenyl]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO4S/c1-2-14-7-9-17(10-8-14)24(20,21)19-16-6-3-5-15(13-16)18-22-11-4-12-23-18/h3,5-10,13,18-19H,2,4,11-12H2,1H3

InChI Key

LZPYQXPKDARQMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3OCCCO3

Origin of Product

United States

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